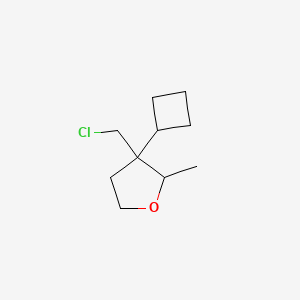
3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane is an organic compound characterized by a chloromethyl group attached to a cyclobutyl ring and a methyloxolane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane typically involves the chloromethylation of a cyclobutyl precursor followed by the formation of the oxolane ring. One common method involves the reaction of cyclobutylmethanol with thionyl chloride to introduce the chloromethyl group. This intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Formation of reduced cyclic structures.
Scientific Research Applications
3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl and oxolane rings provide structural rigidity, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-cyclobutyl-2-methylfuran
- 3-(Chloromethyl)-3-cyclobutyl-2-methylpyran
- 3-(Chloromethyl)-3-cyclobutyl-2-methylthiophene
Uniqueness
3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane is unique due to its combination of a chloromethyl group with a cyclobutyl ring and an oxolane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclobutyl-2-methyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3 |
InChI Key |
IIJBIQPZPTWXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CCl)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
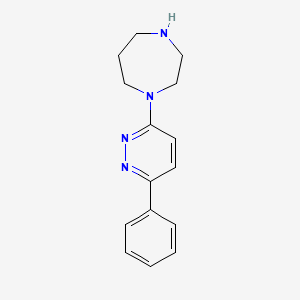
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
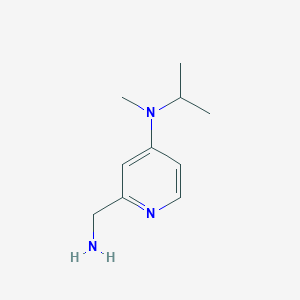
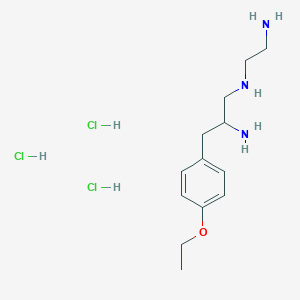
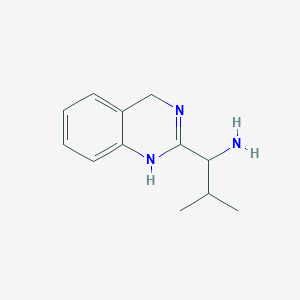
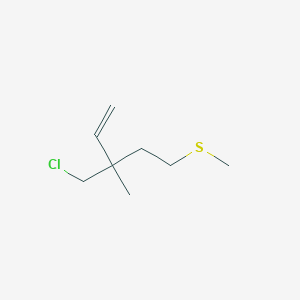
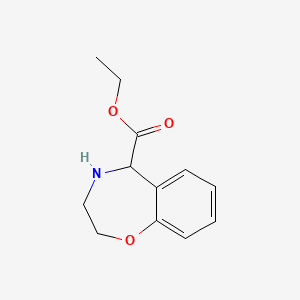
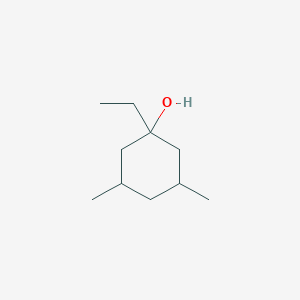
![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15253516.png)
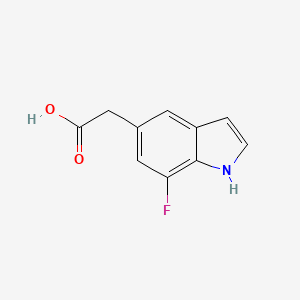
![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)
